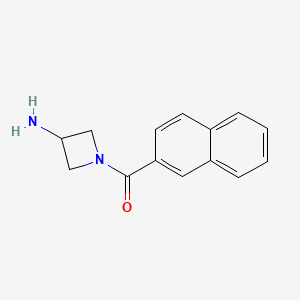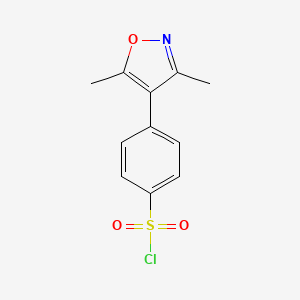
2,4-二氯吡啶-3-磺酰氯
描述
2,4-Dichloropyridine-3-sulfonyl chloride is a chemical compound with the CAS Number: 733047-84-2 . It has a molecular weight of 246.5 and its IUPAC name is 2,4-dichloro-3-pyridinesulfonyl chloride .
Molecular Structure Analysis
The molecular structure of 2,4-Dichloropyridine-3-sulfonyl chloride is represented by the InChI code: 1S/C5H2Cl3NO2S/c6-3-1-2-9-5(7)4(3)12(8,10)11/h1-2H .科学研究应用
合成应用
烷基和芳基磺酰氯的合成:磺酰氯,如 2,4-二氯吡啶-3-磺酰氯,用于生产各种工业和医药产品。合成磺酰氯的一种新方法涉及用二氧化氯氧化硫醇和二硫化物,在无需苛刻反应条件的情况下提供高产率和简单的应用 (Lezina, Rubtsova, & Kuchin, 2011)。
磺酸盐的形成:在非水环境中,不溶性吡啶盐的形成会影响所需磺酸盐的生产。一种涉及水溶性溶剂的水性碱的方法优化了磺酸盐的形成 (Stenfors, Staples, Biros, & Ngassa, 2020)。
氟化聚酰胺的制备:2,4-二氯吡啶-3-磺酰氯用于制备含有吡啶和砜部分的氟化聚酰胺。这些聚合物表现出高热稳定性、机械强度和低介电常数,在各种工业应用中很有用 (Liu 等人,2013)。
杂环稠合噻二嗪-1,1-二氧化物的合成:该化合物用于在温和的非催化条件下合成官能化的吡啶、嘧啶和噻唑稠合的噻二嗪-1,1-二氧化物。这种合成方法在设计生物活性化合物中具有潜在应用 (Cherepakha 等人,2013)。
有机合成中的催化:合成了新型离子液体,如磺酸官能化的吡啶氯化物,并对其进行了表征,证明了其作为有机合成中均相和可重复使用催化剂的效率 (Moosavi‐Zare 等人,2013)。
化学合成和表征
杂芳磺酰胺和磺酰氟的合成:开发了一种在低温下从杂芳硫醇合成杂芳磺酰胺和磺酰氟的方法,避免了使用氯气。这种方法对其他程序有抵抗力的底物有效 (Wright & Hallstrom, 2006)。
吡啶-3-磺酰氯的反应:研究了吡啶-3-磺酰氯的反应性,证明了其在各种化学合成和生产磺酰胺、叠氮化物和其他衍生物中的应用潜力 (Cremlyn, Jones, Swinbourne, & Yung, 1980)。
杂环磺酰胺的合成:开发了一种高效和选择性合成杂环磺酰氯、磺酰氟和磺酰胺的方法,展示了该化合物在药物化学中的效用 (Tucker, Chenard, & Young, 2015)。
安全和危害
作用机制
Target of Action
2,4-Dichloropyridine-3-sulfonyl chloride is a chemical compound that is used in the synthesis of several substituted pyridine-3-sulfonyl chlorides . The primary targets of this compound are substituted 3-aminopyridines . These aminopyridines are diazotized and the diazo groups are subsequently substituted with sulfonyl groups to synthesize the corresponding pyridine-3-sulfonyl chlorides .
Mode of Action
The compound interacts with its targets through a process of diazotation of substituted 3-aminopyridines, followed by substitution of diazo groups with sulfonyl groups . This results in the formation of the corresponding pyridine-3-sulfonyl chlorides . The conditions for this synthesis are optimized by taking into account the detailed understanding of this substitution .
Biochemical Pathways
The biochemical pathway involved in the action of 2,4-Dichloropyridine-3-sulfonyl chloride is the synthesis of pyridine-3-sulfonyl chlorides . These synthesized pyridine-3-sulfonyl chlorides can be converted to pyridine-3-sulfonic acids and -sulfonyl amides . These acids and amides serve as intermediates for the synthesis of many valuable technical and pharmaceutical compounds .
Result of Action
The result of the action of 2,4-Dichloropyridine-3-sulfonyl chloride is the formation of pyridine-3-sulfonyl chlorides . These can be further converted to pyridine-3-sulfonic acids and -sulfonyl amides , which are compounds of high importance for industry and agriculture, serving as intermediates for the synthesis of many valuable technical and pharmaceutical compounds .
Action Environment
The action of 2,4-Dichloropyridine-3-sulfonyl chloride is influenced by several environmental factors. The temperature and the presence of a catalyst (anhydrous copper sulfate) are critical for the substitution process . The exact temperature range and the use of the catalyst are optimized to achieve the best results .
生化分析
Biochemical Properties
2,4-Dichloropyridine-3-sulfonyl chloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to react with nucleophiles due to its electron-deficient nature, making it a valuable reagent in organic synthesis . The interactions of 2,4-Dichloropyridine-3-sulfonyl chloride with biomolecules often involve the formation of covalent bonds, which can lead to the modification of the biomolecule’s structure and function.
Cellular Effects
The effects of 2,4-Dichloropyridine-3-sulfonyl chloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 2,4-Dichloropyridine-3-sulfonyl chloride can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior . Additionally, it can impact metabolic pathways by interacting with key enzymes involved in cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 2,4-Dichloropyridine-3-sulfonyl chloride involves its ability to form covalent bonds with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, 2,4-Dichloropyridine-3-sulfonyl chloride can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dichloropyridine-3-sulfonyl chloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,4-Dichloropyridine-3-sulfonyl chloride can degrade over time, leading to a decrease in its biochemical activity . Additionally, long-term exposure to this compound can result in cumulative effects on cellular processes, which may not be immediately apparent in short-term studies.
Dosage Effects in Animal Models
The effects of 2,4-Dichloropyridine-3-sulfonyl chloride vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, 2,4-Dichloropyridine-3-sulfonyl chloride can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
2,4-Dichloropyridine-3-sulfonyl chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in cellular metabolism . The compound can affect metabolic flux and alter the levels of specific metabolites. For example, it may inhibit key enzymes in metabolic pathways, leading to the accumulation or depletion of certain metabolites, which can have downstream effects on cellular function.
Transport and Distribution
The transport and distribution of 2,4-Dichloropyridine-3-sulfonyl chloride within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be actively transported across cell membranes or passively diffuse into cells. Once inside the cell, it may localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components.
Subcellular Localization
The subcellular localization of 2,4-Dichloropyridine-3-sulfonyl chloride is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes.
属性
IUPAC Name |
2,4-dichloropyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl3NO2S/c6-3-1-2-9-5(7)4(3)12(8,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYLCSUIGQQRBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1-(2-methylpropyl)-1H-imidazol-4-yl]methanol](/img/structure/B1465839.png)
![4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1465840.png)
![2-Methoxy-4-[2-(piperidin-1-yl)ethoxy]aniline](/img/structure/B1465844.png)

![[1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethyl]aminehydrochloride](/img/structure/B1465848.png)
![tert-Butyl 3-[(methylamino)methyl]piperidine-1-carboxylate-oxalate (2:1)](/img/structure/B1465849.png)







